7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a unique combination of benzodioxole, thiazolopyridine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole moiety followed by the construction of the thiazolopyridine ring system. Key steps may involve:
Formation of Benzodioxole: This can be achieved through the reaction of catechol derivatives with methoxy groups.
Thiazolopyridine Ring Construction: This step often involves cyclization reactions using appropriate thioamide and pyridine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and pathways involved in cancer progression.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1(2H)-Isoquinolinone, 3-(1,3-benzodioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-
Uniqueness
The uniqueness of 7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE lies in its structural complexity and the presence of multiple functional groups that allow for diverse chemical reactivity and biological interactions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H20N2O6S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C22H20N2O6S/c1-23-21-20(31-22(23)26)14(10-16(25)24(21)12-7-5-4-6-8-12)13-9-15(27-2)18-19(17(13)28-3)30-11-29-18/h4-9,14H,10-11H2,1-3H3 |
InChI Key |
LLROTNNJWBLVIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=C5C(=C4OC)OCO5)OC)SC1=O |
Origin of Product |
United States |
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